A839977 is a potent and selective antagonist of the P2X7 receptor (P2X7R) [, , , , , , , , ]. The P2X7R belongs to the family of purinergic receptors, which are activated by extracellular adenosine 5’-triphosphate (ATP). These receptors are involved in a variety of physiological and pathological processes, including inflammation, pain, and cell death. A839977 is a valuable tool for investigating the role of the P2X7R in these processes.
Mechanism of Action
A839977 acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing its activation by ATP [, , , , , , , , ]. This effectively blocks the downstream signaling pathways triggered by P2X7R activation, such as the opening of ion channels, the release of pro-inflammatory cytokines (e.g., IL-1β, IL-6), and the activation of the NLRP3 inflammasome.
Applications
Investigating P2X7R involvement in mechanical strain-induced inflammation: Several studies have utilized A839977 to demonstrate the crucial role of P2X7R in mediating the inflammatory response to mechanical stress in different cell types, including retinal ganglion cells, astrocytes, and microglia [, , , , , ]. These studies show that A839977 can effectively block the upregulation of pro-inflammatory cytokines (like IL-1β and IL-6) and other inflammatory markers in response to mechanical strain, suggesting a potential therapeutic target for conditions involving mechanical stress in neural tissues.
Understanding P2X7R-mediated microglial activation: A839977 has been instrumental in elucidating the mechanisms of P2X7R-driven microglial activation, a key process in neuroinflammation [, ]. Studies using A839977 have revealed that P2X7R activation leads to rapid morphological changes in microglia, including process retraction and cell body enlargement, alongside increased expression of inflammatory markers. These findings contribute to a better understanding of microglial responses in neurodegenerative diseases.
Exploring the role of P2X7R in mast cell activation: Research has shown that A839977 can effectively inhibit ATP-induced dye uptake in mast cells, a process indicative of P2X7R activation and potential degranulation []. This suggests that P2X7R plays a role in mast cell activation, which is a key process in allergic and inflammatory responses. Further investigation using A839977 could help elucidate the specific mechanisms involved.
Evaluating P2X7R as a potential therapeutic target in chronic kidney disease: A study investigated the potential role of P2X7R in chronic kidney disease-associated arterial calcification, utilizing A839977 as a pharmacological tool []. While the study did not find a direct effect of A839977 on arterial calcification in their model, it highlights the importance of exploring P2X7R as a potential therapeutic target in chronic inflammatory diseases like CKD.
Related Compounds
BzATP (2'(3')-O-(4-benzoylbenzoyl)-ATP)
Compound Description: BzATP is a potent and selective agonist of the P2X7 receptor. [, , , , , , , ] It is often used in research to stimulate the P2X7 receptor and investigate its downstream effects. [, , , , , , , ]
Relevance: BzATP serves as a valuable tool to understand the effects of A839977, which acts as an antagonist to the same receptor. [, , , , , , , ] By comparing the actions of BzATP (activation) and A839977 (inhibition) on the P2X7 receptor, researchers can elucidate the specific roles of this receptor in various cellular processes. [, , , , , , , ]
Brilliant Blue G (BBG)
Compound Description: BBG is another antagonist of the P2X7 receptor, albeit less selective than A839977. [, , , , ] It exhibits a range of biological activities, including inhibition of pannexin-1 channels. [, , , , ]
A438079
Compound Description: A438079 is a potent and selective antagonist of the P2X7 receptor. [, ]
Relevance: A438079 shares a similar mechanism of action with A839977, providing further evidence for the specific involvement of the P2X7 receptor in the studied biological processes. [, ]
AZ10606120
Compound Description: AZ10606120 is a potent and selective antagonist of the P2X7 receptor. []
Relevance: This compound further strengthens the evidence pointing towards P2X7 receptor as the target of interest and supports the findings obtained with A839977. []
ARC-69931
Compound Description: ARC-69931 is a selective antagonist of the P2Y12 receptor, which is another purinergic receptor subtype involved in microglial migration. []
Relevance: The contrasting effects of ARC-69931 and A839977 on microglial migration highlight the distinct roles of P2Y12 and P2X7 receptors in this process. [] While A839977 targets P2X7 and has no effect on migration, ARC-69931 effectively reduces microglial migration by inhibiting P2Y12. []
ATP (Adenosine Triphosphate)
Compound Description: ATP is an endogenous molecule that acts as a ligand for both P2X and P2Y receptors, including P2X7 and P2Y12. [, , , , , , , ] It is released from cells in response to various stimuli, including mechanical stress, and plays a crucial role in inflammation and cell signaling. [, , , , , , , ]
Relevance: ATP is the natural ligand of the P2X7 receptor, the target of A839977. [, , , , , , , ] Understanding the effects of ATP on P2X7 provides the basis for understanding the antagonistic action of A839977. [, , , , , , , ]
Lamivudine (3TC)
Compound Description: Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used as an antiviral drug. [] It does not interact with the P2X7 receptor. []
Relevance: This compound served as a negative control in studies investigating the P2X7 receptor. [] The lack of effect of lamivudine on P2X7-mediated responses further validates the specificity of A839977 for this receptor. []
NF279
Compound Description: NF279 is a selective antagonist of the P2X1 receptor, a different subtype of purinergic receptor. []
Relevance: NF279 was used as a negative control in studies investigating the P2X7 receptor. [] The inability of NF279 to inhibit P2X7-mediated effects, unlike A839977, confirms the selectivity of A839977 for the P2X7 receptor. []
MRS2179
Compound Description: MRS2179 is a selective antagonist of the P2Y1 receptor, a subtype of purinergic receptor not involved in the studied pathways. []
Relevance: Similar to NF279 and Lamivudine, MRS2179 served as a negative control in studies of the P2X7 receptor. [] Its lack of effect on P2X7 further validates the specificity of A839977 for this receptor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-[(5S)-5-amino-5-carboxypentanoyl]-L-cysteinyl-D-valine is a tripeptoid arising from cleavage of both rings of a penicillin derivative. It is a conjugate acid of a N-[(5S)-5-ammonio-5-carboxylatopentanoyl]-L-cysteinyl-D-valinate. l-d-(a-Aminoadipoyl)-l-cysteinyl-d-valine is a natural product found in Streptomyces clavuligerus with data available.
ACY-738 is an inhibitor of histone deacetylase 6 (HDAC6; IC50 = 1.7 nM). It is selective for HDAC6 over HDAC1-3 (IC50s = 94, 128, and 218 nM, respectively). ACY-738 (5 mg/kg) increases acetylation of α-tubulin in mouse brain. It increases exploratory activity in a novel open-field test and reduces immobility time in a tail suspension test in wild-type, but not neural cell-selective HDAC6 knockout, mice when administered at a dose of 50 mg/kg, indicating anxiolytic and antidepressant-like activity, respectively. ACY-738 (100 mg/kg in the diet) attenuates decreases in caudal nerve sensory nerve action potential (SNAP) amplitude and increases in hind paw mechanical hypersensitivity in a mouse model of peripheral neuropathy induced by vincristine. It decreases hepatorenal cystogenesis in a rat model of polycystic liver disease when administered at a dose of 30 mg/kg. ACY-738 demonstrates inhibitory activity against recombinant HDAC6 with IC50 values of 1.7 nM, with respective average selectivity over class I HDACs being 100-fold. ACY-738 is a potent and selective HDAC6 inhibitor with improved brain bioavailability. ACY-738 inhibits HDAC6 with low nanomolar potency and a selectivity of 60- to 1500-fold over class I HDACs. ACY-738 induces dramatic increases in α-tubulin acetylation in brain and stimulate mouse exploratory behaviors in novel, but not familiar environments.
ACY-775 is an inhibitor of histone deacetylase 6 (HDAC6; IC50 = 0.0075 µM). It is selective for HDAC6 over HDAC1, HDAC2, and HDAC3 (IC50s = 2.1, 2.5, and 11.2 µM, respectively). ACY-775 (2.5 µM) increases α-tubulin acetylation at lysine 40 in RN46A-B14 serotonergic cells. It increases the distance traveled in the center of the open field test and decreases immobility time in the tail suspension test, indicating anxiolytic- and antidepressant-like activities, respectively, in mice when administered at a dose of 50 mg/kg. ACY-775 is a potent and selective HDAC6 inhbiitor. ACY-775 inhibits HDAC6 with low nanomolar potency and a selectivity of 60- to 1500-fold over class I HDACs. ACY-775 shares the antidepressant-like properties of other HDAC inhibitors, such as SAHA and MS-275, in the tail suspension test and social defeat paradigm.
Acyclovir is an oxopurine that is guanine substituted by a (2-hydroxyethoxy)methyl substituent at position 9. Used in the treatment of viral infections. It has a role as an antiviral drug and an antimetabolite. It is an oxopurine and a member of 2-aminopurines. It is functionally related to a guanine. Acyclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to: Treat and/or prevent the recurrence of certain types of herpes simplex virus (HSV) infections, including genital herpes Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster) Acyclovir is approved in different formulations and strengths for use in specific populations, including in people who are immunocompromised. HSV and VZV infections can be opportunistic infections (OIs) of HIV.
Acyclovir is a nucleotide analog antiviral used to treat herpes simplex, Varicella zoster, herpes zoster, herpes labialis, and acute herpetic keratitis. Acyclovir is generally used first line in the treatment of these viruses and some products are indicated for patients as young as 6 years old. Acyclovir was granted FDA approval on 29 March 1982. Acyclovir is a Herpes Simplex Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpes Zoster Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of acyclovir is as a DNA Polymerase Inhibitor. Acyclovir is a nucleoside analogue and antiviral agent used in therapy of herpes and varicella-zoster virus infections. Acyclovir has not been associated with clinically apparent liver injury. Acyclovir is a natural product found in Epicoccum nigrum with data available. Acyclovir is a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization. Acyclovir Sodium is the sodium salt form of acyclovir, a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization. A GUANOSINE analog that acts as an antimetabolite. Viruses are especially susceptible. Used especially against herpes. See also: Valacyclovir (is active moiety of); Valacyclovir Hydrochloride (active moiety of); Acyclovir Sodium (active moiety of) ... View More ...
Acyclovir alaninate is a pro-drug of Acyclovir. Acyclovir is a nucleic acid analog made from guanosine and is used in the treatment of chickenpox, shingles, and herpes simplex virus. Acyclovir works by decreasing the production of DNA of the virus and i shows very low cytotoxicity.
Acyclovir monophosphate is the monophosphate ester of Acyclovir. Acyclovir is an antiviral agent with activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella zoster virus. Acyclovir is converted by a herpesvirus enzyme into acyclovir triphosphate that inhibits the synthesis of deoxyribonucleic acid (DNA) molecules in the virally infected cells, thereby inhibiting viral replication. It induces apoptosis in cells transfected with HSV-TK (suicidal gene therapy).
Acyclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to: Treat and/or prevent the recurrence of certain types of herpes simplex virus (HSV) infections, including genital herpes Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster) Acyclovir is approved in different formulations and strengths for use in specific populations, including in people who are immunocompromised. HSV and VZV infections can be opportunistic infections (OIs) of HIV.
Acyclovir Sodium is the sodium salt form of acyclovir, a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization. A GUANOSINE analog that acts as an antimetabolite. Viruses are especially susceptible. Used especially against herpes.